CAY10429-d3
Description
CAY10429-d3 is a deuterated neuropeptide analog with diverse biological activities, primarily investigated for its interactions with cannabinoid receptors (CB1 and CB2) . It is cataloged under GC47048 by GLPBIO and is strictly designated for research use, with a purity exceeding 99% . The compound is provided in solution (25 µL, 10 mM) and is referenced in studies exploring endothelial-mediated vasodilation and receptor pharmacology . While its exact molecular structure remains undisclosed in public domains, its deuterated form suggests isotopic labeling for metabolic stability or tracing in pharmacokinetic studies.
Properties
Molecular Formula |
C21H27D3O2 |
|---|---|
Molecular Weight |
317.5 |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1/i1D3 |
InChI Key |
YWEZXUNAYVCODW-ORDZOMCNSA-N |
SMILES |
CC1=C[C@@H](C2=C(CCCCC([2H])([2H])[2H])C=C(O)C=C2O)[C@H](C(C)=C)CC1 |
Synonyms |
Abn-CBD-d3; Abnormal Cannabidiol-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
CAY10429-d3 belongs to a class of neuropeptides and cannabinoid receptor modulators. Below is a comparative analysis with structurally or functionally related compounds:
Pharmacological and Pharmacokinetic Properties
- Receptor Affinity: this compound is linked to CB1/CB2 receptor modulation, with studies suggesting its role in vasodilation distinct from canonical receptor pathways . In contrast, chlorinated analogs like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine lack explicit receptor data but exhibit structural motifs common in kinase inhibitors .
- Solubility and Bioavailability: this compound’s deuterated structure may enhance metabolic stability compared to non-deuterated analogs, though exact Log P/S values are unavailable . The chlorinated analog (CAS 918538-05-3) has a Log S of -3.4, indicating low aqueous solubility, which could limit in vivo applications .
Key Research Findings and Limitations
- This compound demonstrates unique endothelial-mediated effects independent of CB1/CB2, distinguishing it from classical cannabinoids .
- Limitations :
- Structural ambiguity of this compound hinders direct comparisons with analogs.
- Data gaps in pharmacokinetics (e.g., half-life, tissue distribution) limit translational predictions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
